(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a pyrrole, a thiazole, an oxadiazole, and a pyrrolidine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole and thiazole rings might be formed using condensation reactions, while the oxadiazole ring might be formed using a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely cause the molecule to have a rigid structure, which could have implications for its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen atoms might make it a good hydrogen bond donor and acceptor, which could affect its solubility and reactivity .Scientific Research Applications
Structural and Crystallographic Analysis
Structural and crystallographic analyses are pivotal in understanding the physical and chemical properties of compounds. For example, the study by V. Rajni Swamy et al. on isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrates the importance of analyzing isomorphism and disorder in crystals. Such analyses can reveal the stability, reactivity, and potential applications of compounds in material science and pharmaceuticals.
Synthesis and Structural Confirmation
The synthesis of complex molecules and their structural confirmation through spectroscopy and crystallography is a foundational aspect of chemical research. The work by P.-Y. Huang et al. on the synthesis and crystal structure analysis of boric acid ester intermediates highlights the methodologies employed in synthesizing and confirming the structure of novel compounds. These processes are crucial for developing new materials with specific properties for use in various applications, including electronics, coatings, and drug design.
Drug-likeness and Microbial Investigation
The assessment of drug-likeness and microbial activity is critical in medicinal chemistry for identifying potential therapeutic agents. The research conducted by K. Pandya et al. synthesizes compounds evaluated for their antibacterial, antifungal, and antimycobacterial activities. This approach is vital for discovering new drugs and understanding the structure-activity relationships that govern their efficacy.
Antimicrobial and Antimycobacterial Activity
Exploring the antimicrobial and antimycobacterial activities of synthesized compounds is essential for addressing global health challenges. Studies like those by .. R.V.Sidhaye et al. contribute to the ongoing search for new antimicrobial and antimycobacterial agents. Such research has implications for treating infectious diseases and developing strategies to combat antibiotic resistance.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a benzimidazole core, which is known to interact with a variety of biological targets . .
Mode of Action
Compounds containing abenzimidazole core are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the pyrrolidine and oxadiazole rings may also contribute to the compound’s mode of action by enhancing its ability to penetrate cell membranes or by interacting with specific protein residues .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways affected would depend on the compound’s specific targets.
Pharmacokinetics
benzimidazole , pyrrolidine , and oxadiazole rings may influence these properties. For instance, the benzimidazole ring is known to enhance cellular uptake, while the pyrrolidine ring may enhance metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities reported for benzimidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-9-11(27-15(20-9)23-5-2-3-6-23)13(25)24-7-4-10(8-24)12-21-14(26-22-12)16(17,18)19/h2-3,5-6,10H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPQAOHSDVZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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